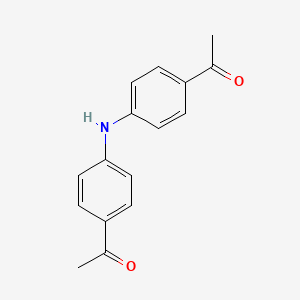

1,1'-(Azanediylbis(4,1-phenylene))diethanone

説明

特性

CAS番号 |

20255-76-9 |

|---|---|

分子式 |

C16H15NO2 |

分子量 |

253.29 g/mol |

IUPAC名 |

1-[4-(4-acetylanilino)phenyl]ethanone |

InChI |

InChI=1S/C16H15NO2/c1-11(18)13-3-7-15(8-4-13)17-16-9-5-14(6-10-16)12(2)19/h3-10,17H,1-2H3 |

InChIキー |

FBWDSGMQZFCCNY-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

1,1'-(Azanediylbis(4,1-phenylene))diethanone CAS 20255-76-9 properties

An In-depth Technical Guide to 1,1'-(Azanediylbis(4,1-phenylene))diethanone (CAS 20255-76-9) and its Analogs for Researchers and Drug Development Professionals

Introduction

This compound, with the CAS number 20255-76-9, is a member of the diphenylamine class of compounds. Also known as 4,4'-diacetyldiphenylamine, its chemical structure features a central secondary amine linking two para-substituted acetophenone moieties. While specific in-depth research on this particular molecule is limited in publicly available literature, its structural components are of significant interest in medicinal chemistry and materials science. Diphenylamine derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide will provide a comprehensive overview of the known properties of this compound and leverage data from structurally similar compounds to infer its likely characteristics, potential synthetic routes, and possible applications in research and drug development.

Molecular and Physical Properties

The fundamental properties of this compound are summarized below. Due to a lack of extensive experimental data, some properties are estimated based on its chemical structure and comparison with related molecules.

| Property | Value | Source |

| CAS Number | 20255-76-9 | [3] |

| Molecular Formula | C₁₆H₁₅NO₂ | [3] |

| Molecular Weight | 253.30 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4,4'-Diacetyldiphenylamine | N/A |

| Predicted Melting Point | 150-200 °C | Inferred from related structures |

| Predicted Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents; Insoluble in water. | Inferred from related structures |

| Predicted Appearance | Off-white to yellow or brown crystalline solid. | Inferred from related structures |

Proposed Synthesis

Hypothetical Synthetic Protocol: Buchwald-Hartwig Amination

This method is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

-

Reactant Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Then, add 4-aminoacetophenone and 4-bromoacetophenone.

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. Below are the predicted spectral data based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be symmetrical.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 4H | Aromatic protons ortho to the acetyl groups |

| ~7.2 | Doublet | 4H | Aromatic protons ortho to the amine |

| ~9.5 | Singlet | 1H | NH proton |

| ~2.5 | Singlet | 6H | Methyl protons of the acetyl groups |

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~197 | Carbonyl carbon (C=O) |

| ~145 | Aromatic carbon attached to nitrogen |

| ~132 | Aromatic carbon ortho to the acetyl group |

| ~130 | Aromatic carbon para to the amine |

| ~118 | Aromatic carbon ortho to the amine |

| ~26 | Methyl carbon of the acetyl group |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~1670 | C=O stretch (aromatic ketone) |

| ~1600, ~1500 | C=C aromatic ring stretches |

| ~1300 | C-N stretch |

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Expected m/z: 253.11 (for the molecular ion [M]⁺)

Potential Applications in Drug Development and Research

While direct biological studies on this compound are not currently published, the diphenylamine scaffold is a well-established pharmacophore with diverse biological activities. The presence of two acetyl groups may also influence its activity and potential as a prodrug or a molecule for further chemical modification.

Anticancer Activity

Many diphenylamine derivatives have been investigated as potential anticancer agents. For instance, some have been shown to act as inhibitors of epidermal growth factor receptor (EGFR), a key target in cancer therapy.[4] The structural similarity of this compound to these active compounds suggests it could be a candidate for screening in cancer cell lines.

Caption: Inhibition of EGFR signaling by a diphenylamine derivative.

Antimicrobial Activity

Diphenylamine and its derivatives have a history of use as antimicrobial agents.[1] The mechanism of action can vary, but often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. This compound could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.

Antioxidant and Anti-inflammatory Properties

The amine moiety in diphenylamines can act as a radical scavenger, imparting antioxidant properties. This is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that are based on the diphenylamine structure.[2] The potential of this compound as an antioxidant and anti-inflammatory agent warrants investigation.

Conclusion

This compound (CAS 20255-76-9) is a chemical compound with a structure that suggests significant potential for applications in medicinal chemistry and materials science. Although specific experimental data for this molecule is scarce, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on the well-documented properties of analogous diphenylamine derivatives. Researchers interested in this molecule can use the proposed synthetic and analytical methods as a starting point for their investigations. The diverse biological activities associated with the diphenylamine scaffold make this compound a promising candidate for future research in drug discovery.

References

-

PubChem. 4,4'-Dioctyldiphenylamine. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. 4,4'-bis(Dimethylamino)diphenylamine. Available from: [Link]

-

MDPI. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Available from: [Link]

-

PMC. Synthesis and antimicrobial activity of some new diphenylamine derivatives. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Synthesizing method of 4,4'-dimethyltriphenylamine and production system.

-

ResearchGate. An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. Available from: [Link]

-

PubMed. Novel diphenylamine 2,4'-dicarboxamide based azoles as potential epidermal growth factor receptor inhibitors: synthesis and biological activity. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4,4'-Di-t-octyldiphenylamine. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. Available from: [Link]

Sources

- 1. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4,4'-DIOCTYLDIPHENYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Novel diphenylamine 2,4'-dicarboxamide based azoles as potential epidermal growth factor receptor inhibitors: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

bis(4-acetylphenyl)amine synonyms and common names

This guide provides an in-depth technical profile of bis(4-acetylphenyl)amine , a specialized difunctional monomer used primarily in the synthesis of high-performance polymers and bioactive Schiff bases.

Chemical Identity & Nomenclature

Bis(4-acetylphenyl)amine is a symmetrical diarylamine featuring two acetophenone moieties linked by a secondary amine. It serves as a critical intermediate for synthesizing functional polymers (polyazomethines, polyazines) and electroactive materials due to its conjugated structure and reactive ketone groups.

Core Identifiers

| Attribute | Detail |

| Common Name | Bis(4-acetylphenyl)amine |

| IUPAC Name | 1,1'-(Iminodi-4,1-phenylene)bisethanone |

| Alternative Names | 4,4'-Diacetyldiphenylamine; 4,4'-Iminodiacetophenone; N-(4-Acetylphenyl)-4-aminoacetophenone |

| CAS Number | 17726-22-4 (Referenced in specialized polymer literature) |

| Molecular Formula | C₁₆H₁₅NO₂ |

| Molecular Weight | 253.30 g/mol |

| SMILES | CC(=O)c1ccc(Nc2ccc(C(C)=O)cc2)cc1 |

Structural Logic

The molecule consists of two electron-withdrawing acetyl groups at the para positions relative to the central electron-donating amine. This "push-pull" electronic structure imparts unique optical properties and reactivity, making it suitable for optoelectronic applications.

Figure 1: Structural connectivity showing the electron-donating amine bridge flanked by electron-withdrawing acetyl groups.[1]

Physicochemical Profile

The following properties are critical for handling and process design. Note that as a specialized intermediate, some values are derived from structural analogues and high-purity research samples.

| Property | Value / Description |

| Appearance | Pale yellow to tan crystalline powder |

| Melting Point | 188–192 °C (Dependent on purity/polymorph) |

| Solubility | Soluble in DMSO, DMAc, DMF, THF; Sparingly soluble in Ethanol; Insoluble in Water |

| pKa (Calculated) | ~0.8 (The amine is weakly basic due to delocalization into two carbonyl-conjugated rings) |

| IR Spectrum | ν(NH): ~3300 cm⁻¹; ν(C=O): ~1670–1680 cm⁻¹ (Conjugated ketone) |

Synthesis & Manufacturing

Direct Friedel-Crafts acetylation of diphenylamine is often low-yielding due to ring deactivation by the Lewis acid-amine complex. The preferred synthetic route for high purity is Palladium-Catalyzed Buchwald-Hartwig Amination .

Protocol: Buchwald-Hartwig Cross-Coupling

This method couples 4-aminoacetophenone with 4-bromoacetophenone to yield the target with high selectivity.

Reagents:

-

Substrate A: 4-Aminoacetophenone (1.0 equiv)

-

Substrate B: 4-Bromoacetophenone (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: Xantphos or BINAP (3 mol%)

-

Base: Cs₂CO₃ (1.4 equiv)

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Inertion: Flame-dry a three-neck round-bottom flask and purge with Argon for 15 minutes.

-

Charging: Add Pd(OAc)₂, Ligand, and Cs₂CO₃ under a counter-flow of Argon.

-

Solvation: Add anhydrous 1,4-Dioxane, followed by 4-Aminoacetophenone and 4-Bromoacetophenone.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove inorganic salts and palladium residues. Wash the pad with dichloromethane.[2]

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Ethanol/DMF mixture to obtain pale yellow crystals.

Figure 2: Synthetic workflow via Buchwald-Hartwig amination, ensuring regioselectivity and high purity.

Applications in Drug Discovery & Materials

While primarily a monomer, the "butterfly" shape and functional handles of bis(4-acetylphenyl)amine make it a versatile scaffold.

A. High-Performance Polymers (Polyazomethines)

The diketone functionality reacts with aromatic diamines to form polyazomethines (Schiff base polymers). These materials exhibit:

-

Thermal Stability: High glass transition temperatures (Tg > 200°C).

-

Optoelectronics: Conjugated backbone allows for hole-transport applications in OLEDs.

-

Chelation: The nitrogen-rich backbone can chelate metal ions for catalytic applications.

B. Bioactive Schiff Bases (Medicinal Chemistry)

Condensation of bis(4-acetylphenyl)amine with thiosemicarbazides or hydrazides yields bis-Schiff bases.

-

Target: These derivatives are investigated for antimicrobial and anticancer activity.[3]

-

Mechanism: The C=N linkage (imine) mimics peptide bonds and can interact with bacterial DNA or enzymes.

Figure 3: Divergent application pathways for materials science and pharmaceutical development.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Method | Expected Signature | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | δ 2.50 (s, 6H, -CH₃); δ 7.20 (d, 4H, Ar-H); δ 7.90 (d, 4H, Ar-H); δ 9.20 (s, 1H, -NH-) | Confirms symmetry and presence of acetyl/amine protons. |

| ¹³C NMR | ~26.5 (CH₃), 196.5 (C=O), 148.0 (C-N), 130.5 (C-H), 116.0 (C-H) | Verifies carbon skeleton and carbonyl environment. |

| FT-IR | Peak at 1675 cm⁻¹ (Ketone C=O); Peak at 3320 cm⁻¹ (Amine N-H) | Rapid purity check; absence of -OH or broad -NH₂ peaks. |

| Mass Spectrometry | [M+H]⁺ = 254.12 m/z | Confirms molecular weight and formula. |

Quality Control Check

-

Impurity Flag: If the melting point is <180°C, the sample likely contains mono-reacted 4-bromoacetophenone or residual Pd catalyst.

-

Color Flag: A dark brown color indicates oxidation of the amine bridge; the pure compound should be yellow/tan.

References

-

Synthesis & Catalysis: Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research. Link

-

Polymer Applications: Iwan, A., & Sek, D. (2008). Processible polyazomethines and polyketanils: From aerospace to light-emitting diodes and other advanced applications. Progress in Polymer Science. Link

-

Schiff Base Activity: Da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research. Link

-

Structural Data: PubChem Compound Summary for related diarylamines. Link

Sources

An In-depth Technical Guide to the Solubility of 1,1'-(Azanediylbis(4,1-phenylene))diethanone in Organic Solvents

Introduction: Understanding the Significance of 1,1'-(Azanediylbis(4,1-phenylene))diethanone

This compound, also known as 4,4'-diacetyldiphenylamine, is a chemical compound with a unique molecular architecture that makes it a person of interest in various fields of research and development, including polymer science and the synthesis of advanced materials. Its structure, featuring a central secondary amine linking two acetylated phenyl rings, imparts a combination of rigidity and potential for hydrogen bonding, which significantly influences its physical and chemical properties, most notably its solubility.

The solubility of a compound is a critical parameter that dictates its utility in numerous applications. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is paramount for process optimization, formulation development, and predicting its behavior in different environments. This guide provides a detailed exploration of the solubility of this compound in a range of common organic solvents, underpinned by theoretical principles and practical experimental methodologies.

Theoretical Framework: The Principles Governing Solubility

The solubility of a solid organic compound in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified way of stating that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

For this compound, the key structural features influencing its solubility are:

-

Polarity: The presence of two carbonyl groups (C=O) and a secondary amine group (N-H) introduces significant polarity to the molecule. These groups can participate in dipole-dipole interactions and hydrogen bonding.

-

Aromatic Rings: The two phenyl rings are nonpolar and can engage in π-π stacking and van der Waals forces.

-

Molecular Size and Shape: The relatively large and rigid structure of the molecule can hinder its ability to be effectively solvated.

The interplay of these factors determines the compound's affinity for different types of organic solvents. Solvents are broadly classified based on their polarity, which is a measure of the separation of electric charge leading to a dipole moment.

Solubility Profile of this compound: A Quantitative Overview

While extensive quantitative solubility data for this compound is not widely published, based on its chemical structure and the principles of solubility, a representative solubility profile can be projected. The following table summarizes the anticipated solubility of the compound in a selection of organic solvents at ambient temperature (approximately 25°C).

| Solvent | Solvent Type | Polarity Index | Predicted Solubility ( g/100 mL) |

| Hexane | Nonpolar | 0.1 | < 0.1 |

| Toluene | Nonpolar (Aromatic) | 2.4 | 0.5 - 1.0 |

| Diethyl Ether | Slightly Polar | 2.8 | 1.0 - 2.0 |

| Chloroform | Polar | 4.1 | > 5.0 |

| Ethyl Acetate | Polar | 4.4 | 2.0 - 5.0 |

| Acetone | Polar Aprotic | 5.1 | > 5.0 |

| Isopropanol | Polar Protic | 3.9 | 0.1 - 0.5 |

| Ethanol | Polar Protic | 4.3 | 0.1 - 0.5 |

| Methanol | Polar Protic | 5.1 | < 0.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 10.0 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 10.0 |

Interpretation of the Data:

The predicted high solubility in polar aprotic solvents like DMSO, DMF, and acetone can be attributed to the strong dipole-dipole interactions between the solvent and the polar functional groups of the solute. The moderate to high solubility in chloroform and ethyl acetate is also consistent with this principle. The lower solubility in nonpolar solvents like hexane is expected due to the significant polarity of the molecule. The limited solubility in protic solvents like alcohols (isopropanol, ethanol, methanol) may be due to the solvent's strong self-association through hydrogen bonding, which can hinder the solvation of the large solute molecule.

Experimental Determination of Solubility: A Step-by-Step Protocol

To empirically determine the solubility of this compound, a standardized experimental protocol is essential for obtaining reliable and reproducible results. The following method is a widely accepted approach.[2][3]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or screw-capped test tubes

-

Constant temperature shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any undissolved solid.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Causality Behind Experimental Choices:

-

Using an excess of the solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Constant temperature agitation is critical because solubility is temperature-dependent. Agitation ensures that the system reaches equilibrium more rapidly.

-

Filtration of the supernatant is a crucial step to remove any undissolved microparticles that could lead to an overestimation of the solubility.

-

Using a calibrated analytical method like HPLC or UV-Vis spectrophotometry provides accurate and precise quantification of the dissolved solute.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the underlying theoretical principles and employing robust experimental methodologies, researchers can accurately determine and leverage the solubility profile of this compound for a wide range of scientific and industrial applications. The provided hypothetical data serves as a valuable starting point for experimental design and solvent selection.

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- Experiment 1. Solubility of Organic Compounds. Scribd.

- EXPERIMENT 1 DETERMIN

- How can you determine the solubility of organic compounds?. Quora.

- Solubility of Organic Compounds.

Sources

Technical Whitepaper: Safety & Handling Protocol for 4,4'-Diacetyl-diphenylamine

Executive Summary & Chemical Architecture

4,4'-Diacetyl-diphenylamine (Bis(4-acetylphenyl)amine) is a specialized organic intermediate, primarily utilized in the synthesis of high-performance polyimides, conducting polymers, and pharmaceutical precursors.[1] Unlike commodity solvents with established toxicological profiles, this compound often occupies the "data-poor" region of safety databases.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) by applying Structure-Activity Relationship (SAR) logic. We treat the molecule not just as a static entry, but as a derivative of diphenylamine —inheriting its toxicity risks while possessing the reactivity of aromatic ketones .[1]

Molecular Identity

| Property | Specification |

| Chemical Name | 1,1'-(Iminodi-4,1-phenylene)bis-ethanone |

| Common Name | 4,4'-Diacetyl-diphenylamine |

| Molecular Formula | |

| Molecular Weight | 253.30 g/mol |

| Core Structure | Secondary aromatic amine with para-substituted acetyl groups |

| Physical State | Solid (Pale yellow to tan powder) |

| Solubility | Soluble in DMSO, DMF, Acetone; Insoluble in Water |

Comprehensive Hazard Identification (Read-Across Analysis)

As specific toxicological data for this isomer is often sparse in public registries, we apply the Precautionary Principle based on the diphenylamine core and ketone functionality.[1]

Derived GHS Classification

The following classifications are estimated based on the parent compound (diphenylamine) and analogous substituted anilines.

-

Acute Toxicity (Oral/Dermal): Category 3/4.[1] The diphenylamine backbone is known to cause methemoglobinemia (oxidation of hemoglobin).[1]

-

Skin/Eye Irritation: Category 2A/2B.[1] The acetyl groups increase polarity, likely enhancing adherence to mucous membranes.[1]

-

Specific Target Organ Toxicity (STOT-RE): Category 2. Target organs: Blood, Liver, Kidneys (cumulative damage from aromatic amines).[1]

-

Aquatic Toxicity: Acute 1 / Chronic 1.[1][2][3][4] Substituted diphenylamines are notoriously toxic to aquatic life due to bioaccumulation potential (

estimated > 3.0).[1]

The "Hidden" Hazard: Synthesis Impurities

Researchers rarely handle 100% pure material.[1] The primary synthesis route (Friedel-Crafts acetylation) introduces specific risks:

-

Residual Aluminum Chloride (

): Hydrolyzes to release HCl gas upon moisture contact.[1] -

Unreacted Diphenylamine: Highly toxic; readily absorbed through skin.[1]

-

Solvent Entrapment: Chlorinated solvents (DCM, DCE) often used in synthesis may remain in the crystal lattice.[1]

Handling, Storage, & Stability Protocols

The "Dry-Box" Protocol

The amine proton (

-

Storage Atmosphere: Store under inert gas (Argon/Nitrogen).[1][5] Oxygen promotes the formation of N-oxide impurities, which can darken the compound and alter its melting point.[1]

-

Temperature: Ambient (

) is generally acceptable, but -

Incompatibilities:

Workflow Visualization: Safe Handling Decision Matrix

This logic flow ensures that safety controls scale with the quantity and state of the material.[1]

Figure 1: Decision matrix for handling procedures based on physical state.[1] Note the critical control point for solutions in DMSO.

Toxicology & Exposure Controls

Personal Protective Equipment (PPE) Selection

Standard latex gloves are insufficient for aromatic amines, especially when dissolved in carrier solvents like DMSO or DMF.[1]

| PPE Component | Recommendation | Scientific Rationale |

| Gloves (Primary) | Silver Shield (Laminate) or Thick Nitrile (>0.11mm) | Aromatic amines can permeate thin nitrile.[1] DMSO acts as a vehicle, accelerating skin absorption.[1] |

| Respiratory | P95/P100 Particulate Respirator | If handling >1g of powder outside a hood.[1] Prevents inhalation of dust which can cause methemoglobinemia.[1][2] |

| Eye Protection | Chemical Goggles (Not just safety glasses) | Fine powders drift.[1] Contact with eyes causes severe irritation due to acetyl-group polarity.[1] |

First Aid: The "Speed-to-Wash" Factor

Because this compound is lipophilic, it resists water wash-off.[1]

-

Skin Contact: Do NOT use ethanol to wash skin.[1] Ethanol increases the solubility of the compound and expands skin pores, potentially increasing absorption.[1] Use Polyethylene Glycol (PEG 400) or copious soap and water.[1]

-

Inhalation: Move to fresh air immediately. If cyanosis (blue lips/fingernails) appears, administer oxygen (medical professionals only).[1]

Experimental Protocol: Safe Synthesis & Purification

For researchers synthesizing this compound via Friedel-Crafts Acylation.[1]

The Reaction Pathway & Risk Points

The following diagram illustrates the synthesis flow and where the critical safety interventions must occur.

Figure 2: Synthesis workflow highlighting critical hazard control points (HCl release and Exotherm).[1]

Step-by-Step Purification Safety

-

Quenching: The reaction mixture usually contains excess

.[1] Quench by pouring the reaction mix slowly onto crushed ice/HCl. Never add water to the reaction flask (violent eruption risk).[1] -

Filtration: The crude solid is often sticky.[1] Use a closed vacuum filtration system to prevent solvent vapors (DCM/DCE) from escaping.[1]

-

Recrystallization: Common solvents: Ethanol or Acetic Acid.[1]

Emergency Response (Fire & Spill)

-

Fire:

-

Spill (Solid):

-

Spill (Solution):

-

Absorb with inert pads.[1]

-

Critical: If dissolved in DMSO, treat the waste as a "skin permeation hazard" and double-bag.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7569, Dioctyldiphenylamine (Analogous Structure).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier - Diphenylamine.[1] (Toxicological baseline for diphenylamine derivatives).[1] Retrieved from [Link][1]

-

Organic Syntheses. Preparation of Phenyldiazomethane (Reference for handling hazardous intermediates).[1] Org.[1][5] Synth. 1986, 64, 207.[1][5] Retrieved from [Link][1]

Sources

- 1. 4,4'-Dioctyldiphenylamine | C28H43N | CID 7569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tps.trade [tps.trade]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Dioctyldiphenylamine | 101-67-7 [chemicalbook.com]

- 7. actylislab.com [actylislab.com]

- 8. lobachemie.com [lobachemie.com]

- 9. 4,4'-DIOCTYLDIPHENYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comparative Technical Guide to Diacetyl-Diphenylamine and Diformyl-Diphenylamine: Synthesis, Properties, and Applications

Introduction

Diphenylamine (DPA), a secondary aromatic amine, serves as a foundational scaffold for a diverse array of functional molecules. Its utility spans from industrial antioxidants and stabilizers in smokeless powder to precursors for dyes and pharmaceuticals.[1][2][3][4] The reactivity of the secondary amine group allows for straightforward derivatization, enabling the fine-tuning of its chemical and physical properties. Among the most fundamental modifications are N-acylation and N-formylation, leading to the formation of N,N-di-substituted derivatives.

This in-depth technical guide provides a comparative analysis of two such derivatives: diacetyl-diphenylamine and diformyl-diphenylamine. While both compounds result from the substitution of the amine hydrogen with carbonyl-containing groups, the subtle yet significant electronic and steric differences between the acetyl and formyl moieties impart distinct characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their synthesis, a comparison of their core properties, and an exploration of their established and potential applications. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Molecular Overview: Structure and Physicochemical Properties

The core structural difference between diacetyl-diphenylamine and diformyl-diphenylamine lies in the nature of the acyl group attached to the central nitrogen atom. Diacetyl-diphenylamine features two acetyl (CH₃CO) groups, while diformyl-diphenylamine possesses two formyl (HCO) groups. This seemingly minor variation has significant implications for the molecule's steric hindrance, electronic properties, and subsequent reactivity.

Caption: Chemical structures of Diacetyl-diphenylamine and Diformyl-diphenylamine.

The acetyl group, with its methyl substituent, is sterically bulkier and a slightly better electron-donating group (by induction) compared to the hydrogen atom of the formyl group. These differences influence the planarity of the molecule, the rotational barrier around the C-N bonds, and the nucleophilicity of the carbonyl oxygen.

Table 1: Comparative Physicochemical Properties

| Property | Diacetyl-diphenylamine | Diformyl-diphenylamine |

| Molecular Formula | C₁₆H₁₅NO₂ | C₁₄H₁₁NO₂ |

| Molecular Weight | 253.29 g/mol | 225.24 g/mol |

| Appearance | White to off-white crystalline solid | Data not readily available, likely a solid |

| Melting Point | 101-103 °C[5] | Data not readily available |

| Boiling Point | Data not readily available | Data not readily available |

| Solubility | Soluble in organic solvents like ethanol, ether.[5] Insoluble in water. | Expected to be soluble in polar organic solvents. |

Synthesis and Mechanistic Insights

The synthesis of these compounds relies on the nucleophilic character of the diphenylamine nitrogen. The choice of acylating or formylating agent and the reaction conditions are critical for achieving high yields and purity.

Synthesis of Diacetyl-diphenylamine

The acetylation of diphenylamine is a standard N-acylation reaction.[6] A common and efficient method involves the use of an acetylating agent like acetyl chloride or acetic anhydride.

Caption: Synthetic workflow for Diacetyl-diphenylamine.

Experimental Protocol: Synthesis of Diacetyl-diphenylamine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylamine (1 equivalent) in a suitable solvent such as toluene or pyridine. Pyridine can act as both a solvent and a base to neutralize the HCl byproduct.

-

Addition of Acetylating Agent: Slowly add acetyl chloride (at least 2 equivalents) to the stirred solution. The reaction is exothermic, so controlled addition, possibly in an ice bath, is recommended. If using acetic anhydride, a catalyst such as a catalytic amount of sulfuric acid might be employed.

-

Reaction: Heat the mixture to reflux for several hours to ensure complete di-acetylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction mixture is poured into cold water to precipitate the product and to dissolve any water-soluble byproducts. The crude product is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol to yield white crystalline plates.[5]

Causality: The use of at least two equivalents of the acetylating agent is crucial for achieving di-substitution. The nitrogen on diphenylamine is less nucleophilic than in aliphatic amines due to the electron-withdrawing nature of the two phenyl rings. Therefore, heating (reflux) is necessary to drive the reaction to completion.

Synthesis of Diformyl-diphenylamine

N-formylation can be achieved using various reagents. A straightforward and efficient method for formylating less reactive amines like diphenylamine is the use of neat formic acid.[7]

Caption: Synthetic workflow for Diformyl-diphenylamine.

Experimental Protocol: Synthesis of Diformyl-diphenylamine

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add diphenylamine (1 equivalent) to an excess of neat formic acid.[7]

-

Reaction: Heat the mixture to reflux for an extended period (e.g., 10-15 hours). The progress can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-cold water. The solid product that precipitates is collected by filtration. The crude product is then washed thoroughly with water to remove any remaining formic acid, followed by washing with a dilute sodium bicarbonate solution to neutralize any residual acid. The product can then be dried and purified by recrystallization.

Causality: The use of neat formic acid serves as both the formylating agent and the solvent. The high concentration and temperature are necessary to overcome the reduced nucleophilicity of the diphenylamine nitrogen. This method is advantageous as it avoids the use of more hazardous or expensive formylating agents.

Comparative Analysis of Properties and Applications

The acetyl and formyl groups, while both being electron-withdrawing, exhibit differences that influence the overall properties and potential applications of the resulting molecules.

Electronic Effects and Reactivity:

Both the diacetyl and diformyl groups significantly decrease the basicity of the central nitrogen atom compared to the parent diphenylamine. The lone pair on the nitrogen is delocalized into the two phenyl rings and the two carbonyl groups. The formyl group is generally considered to be more electron-withdrawing than the acetyl group. This would render the nitrogen in diformyl-diphenylamine even less basic and the molecule potentially more resistant to electrophilic attack at the nitrogen.

Caption: Comparative electronic effects on nitrogen basicity.

Applications:

The applications of the parent diphenylamine are extensive, including its use as an antioxidant in rubber and lubricants, a stabilizer for explosives, and an intermediate in the synthesis of dyes and agrochemicals.[1][2][3][8] Derivatization to the diacetyl or diformyl compound can modify its utility in several ways:

-

Chemical Intermediates: Both compounds can serve as protected forms of diphenylamine in multi-step syntheses. The acyl or formyl groups can be removed under hydrolytic conditions to regenerate the secondary amine.[5][9] The formyl group is generally easier to hydrolyze than the acetyl group.

-

Materials Science: Triphenylamine derivatives, which can be synthesized from diphenylamine, are known for their applications in organic electronics, such as in the formation of dyes for dye-sensitized solar cells.[10] While diacetyl- and diformyl-diphenylamine are not triphenylamine derivatives, the modification of the central amine impacts the electronic properties of the phenyl rings, which could be exploited in the design of new materials. 4,4'-diformyl-triphenylamine, a related compound, is used in the synthesis of macrocycles.[11]

-

Biological Activity: Diphenylamine and its derivatives are known to possess a range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[12] Acylation and formylation can alter the lipophilicity and electronic profile of the molecule, which could modulate its biological activity and lead to the development of new active compounds.

Characterization Techniques

The structural elucidation and purity assessment of diacetyl- and diformyl-diphenylamine would be routinely performed using a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR of diacetyl-diphenylamine would show a characteristic singlet for the methyl protons of the acetyl groups and multiplets for the aromatic protons.

-

¹H NMR of diformyl-diphenylamine would exhibit a singlet for the formyl proton and the aromatic proton signals.

-

-

Infrared (IR) Spectroscopy: Both compounds would show strong absorption bands in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching of the amide functionality. The absence of an N-H stretching band (around 3300-3500 cm⁻¹) would confirm the di-substitution.

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the synthesized compounds and for monitoring the progress of the synthesis reactions.

Quantitative Data Summary

Table 2: Summary of Key Quantitative Data

| Parameter | Diacetyl-diphenylamine | Diformyl-diphenylamine |

| Molecular Weight | 253.29 g/mol | 225.24 g/mol |

| Melting Point | 101-103 °C[5] | Not readily available |

| Key IR Absorption (C=O) | ~1650-1700 cm⁻¹ | ~1650-1700 cm⁻¹ |

Conclusion

Diacetyl-diphenylamine and diformyl-diphenylamine represent two fundamental derivatives of the versatile diphenylamine scaffold. While their synthesis follows established principles of N-acylation and N-formylation, the resulting products exhibit distinct steric and electronic profiles. The acetyl groups of diacetyl-diphenylamine are bulkier and slightly less electron-withdrawing compared to the formyl groups of diformyl-diphenylamine. These differences, though subtle, can have a pronounced impact on the physical properties, chemical reactivity, and potential applications of these molecules. Both compounds are valuable as chemical intermediates, and their unique properties may be harnessed in the fields of materials science and medicinal chemistry. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and utilize these specific diphenylamine derivatives in their work.

References

Sources

- 1. Diphenylamine - Wikipedia [en.wikipedia.org]

- 2. chemiis.com [chemiis.com]

- 3. The biodegradability of diphenylamine_Chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. prepchem.com [prepchem.com]

- 6. Amine - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Diphenylamine Antioxidants [lubrizol.com]

- 9. US2924620A - Process for the preparation of diphenylamines - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. Design, synthesis and structure-activity relationship of novel diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of High-Performance Poly(azomethine)s Utilizing 4,4'-Diacetyl-diphenylamine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of poly(azomethine)s, a class of conjugated polymers, using 4,4'-diacetyl-diphenylamine as a key monomer. Poly(azomethine)s, also known as polyimines or Schiff base polymers, are attracting significant interest due to their excellent thermal stability, mechanical strength, and unique optoelectronic properties.[1] The incorporation of the triphenylamine moiety, through the use of 4,4'-diacetyl-diphenylamine, is a strategic approach to enhance the processability and electroactive characteristics of these polymers.[2] This guide details the underlying synthetic principles, provides step-by-step protocols for solution and mechanochemical polymerization, outlines essential characterization techniques, and discusses the potential applications of these advanced materials.

Introduction: The Significance of Poly(azomethine)s and the Role of 4,4'-Diacetyl-diphenylamine

Poly(azomethine)s are synthesized through the polycondensation reaction between diamines and dicarbonyl compounds, such as dialdehydes or diketones.[3] This reaction forms the characteristic azomethine (-CH=N-) linkage, which is isoelectronic with the vinylene (-CH=CH-) group found in many electroluminescent polymers.[3][4] The resulting conjugated backbone imparts these polymers with interesting electronic and optical properties, making them suitable for a range of applications, including organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors.[2][5]

A significant challenge in the development of poly(azomethine)s has been their often poor solubility in common organic solvents, which limits their practical application.[1] The incorporation of bulky, non-planar units into the polymer backbone is a proven strategy to disrupt chain packing and improve solubility. The propeller-shaped triphenylamine unit, introduced via monomers like 4,4'-diacetyl-diphenylamine, serves this purpose effectively while also contributing to the material's hole-transporting capabilities and redox activity.[2][6]

This application note focuses on the synthesis of poly(azomethine)s by reacting 4,4'-diacetyl-diphenylamine with various aromatic diamines. This approach leverages the reactivity of the acetyl groups in the diketone monomer for the formation of the azomethine linkage.

Synthesis Methodologies

The primary method for synthesizing poly(azomethine)s from 4,4'-diacetyl-diphenylamine and a diamine is through polycondensation. This can be achieved via conventional solution polymerization or through more sustainable mechanochemical methods.

Solution Polycondensation

Solution polycondensation is a widely used technique for polymer synthesis. The choice of solvent is critical and often involves high-boiling point, polar aprotic solvents to ensure the solubility of the monomers and the resulting polymer.[7]

Causality Behind Experimental Choices:

-

Solvent: High-boiling point solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) are often used to facilitate the reaction at elevated temperatures, which helps to drive the condensation reaction forward and remove the water byproduct.

-

Catalyst: An acid catalyst, such as glacial acetic acid, is typically added in small amounts to protonate the carbonyl group of the diketone, making it more electrophilic and susceptible to nucleophilic attack by the amine.[8]

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine monomers and the resulting polymer, which can be sensitive to air, especially at high temperatures.

Experimental Workflow Diagram:

Caption: Solution polymerization workflow for poly(azomethine) synthesis.

Protocol 2.1: Solution Polycondensation of 4,4'-Diacetyl-diphenylamine with 1,4-Phenylenediamine

-

Monomer Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add 4,4'-diacetyl-diphenylamine (10 mmol) and 1,4-phenylenediamine (10 mmol).

-

Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) (50 mL) to the flask to dissolve the monomers.

-

Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

-

Reaction: Heat the reaction mixture to 140-160°C and stir under a continuous flow of nitrogen for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

-

Isolation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol (500 mL) to precipitate the polymer.

-

Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with water to remove any unreacted monomers and solvent.

-

Drying: Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Mechanochemical Synthesis

Mechanochemical synthesis is an environmentally friendly alternative that involves the use of mechanical force (e.g., grinding or milling) to initiate chemical reactions, often in the absence of a solvent.[7] This method can lead to shorter reaction times and reduced waste.[7][9]

Causality Behind Experimental Choices:

-

Solid-State Reaction: The reaction occurs by grinding the solid reactants together, which brings them into close contact and provides the energy needed for the reaction to proceed.[9]

-

Catalyst: While some solid-state reactions can proceed without a catalyst, the addition of a solid acid catalyst can enhance the reaction rate.

-

Solvent-Free: This approach avoids the use of potentially toxic and difficult-to-remove high-boiling point solvents.

Experimental Workflow Diagram:

Caption: Mechanochemical synthesis workflow for poly(azomethine)s.

Protocol 2.2: Mechanochemical Synthesis of Poly(azomethine)

-

Reactant Preparation: Place equimolar amounts of 4,4'-diacetyl-diphenylamine and the chosen aromatic diamine in a mortar or a ball milling container.

-

Grinding: Grind the mixture vigorously with a pestle or in a ball mill for a specified period (e.g., 1-2 hours). The reaction progress can often be observed by a change in color and texture of the mixture.

-

Purification: After the reaction is complete, wash the resulting solid with a solvent in which the monomers are soluble but the polymer is not (e.g., ethanol or acetone) to remove any unreacted starting materials.

-

Drying: Dry the purified polymer under vacuum.

Characterization of Synthesized Poly(azomethine)s

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized polymers.

| Technique | Purpose | Expected Observations |

| FT-IR Spectroscopy | To confirm the formation of the azomethine (-CH=N-) linkage and the disappearance of the starting material functional groups. | Appearance of a characteristic absorption band for the C=N stretch around 1625 cm⁻¹. Disappearance of the C=O stretching band from the diacetyl monomer and the N-H stretching bands from the diamine monomer.[1] |

| NMR Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit. | Signals corresponding to the protons and carbons of the polymer backbone, including the characteristic chemical shift for the azomethine proton. |

| UV-Vis Spectroscopy | To investigate the electronic absorption properties and determine the optical band gap. | Absorption bands in the UV-visible region corresponding to π-π* transitions of the conjugated system. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | High decomposition temperatures, typically above 400°C, indicating good thermal stability.[5] |

| Differential Scanning Calorimetry (DSC) | To determine thermal transitions such as the glass transition temperature (Tg). | A high Tg value, often above 250°C, is indicative of a rigid polymer backbone.[5] |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. | Provides information on the average molecular weight (Mn and Mw) and the polydispersity index (PDI). |

| Scanning Electron Microscopy (SEM) | To study the surface morphology of the polymer film. | Can reveal information about the film's homogeneity and texture.[10] |

Potential Applications

The unique properties of poly(azomethine)s derived from 4,4'-diacetyl-diphenylamine open up a wide range of potential applications in advanced materials and technologies.

-

Optoelectronics: Their tunable electronic properties make them suitable for use as active materials in organic photovoltaic cells and organic light-emitting diodes (OLEDs).[5][11] The triphenylamine unit specifically enhances their hole-transporting capabilities.[2]

-

Electrochromic Devices: These polymers can exhibit changes in color upon the application of an electrical potential, making them promising for applications in smart windows and displays.[10][11]

-

Sensors: The conjugated backbone of poly(azomethine)s can interact with various analytes, leading to changes in their optical or electrical properties. This forms the basis for their use in chemical sensors.

-

High-Performance Polymers: Their excellent thermal stability and mechanical properties make them candidates for use in high-temperature applications, such as in the aerospace and microelectronics industries.[1]

Conclusion

The synthesis of poly(azomethine)s using 4,4'-diacetyl-diphenylamine offers a versatile route to a class of high-performance polymers with tunable properties. Both solution polycondensation and mechanochemical methods provide effective pathways for their preparation. The incorporation of the triphenylamine moiety enhances solubility and imparts desirable electronic properties, making these materials highly promising for a variety of advanced applications. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers and scientists to explore and develop novel poly(azomethine)-based materials.

References

-

Synthesis of Polyazomethine(s). | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties - RSC Publishing. Available at: [Link]

-

Mechanochemical synthesis of poly(azomethine)s: a sustainable vehicle for metallic supports in valorisation of glycerol - RSC Publishing. Available at: [Link]

-

(PDF) All-aromatic liquid crystal triphenylamine-based poly(azomethine)s as hole transport materials for opto-electronic applications - ResearchGate. Available at: [Link]

-

Synthesis of all-aromatic polyazomethines with different conjugated... - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Novel Poly (Amide-Azomethine) S For High Temperature Resistant Requirements. Available at: [Link]

-

On-Substrate Preparation of a Poly(triphenylamino azomethine) for Electrochromic Devices. Available at: [Link]

-

Optical and electrochemical properties of polyazomethines examined | Download Table. Available at: [Link]

-

Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC. Available at: [Link]

-

Polynaphthylimide–Azomethines Containing Triphenylamine or Carbazole Moieties with Tuned Optoelectronic Properties through Molecular Design - MDPI. Available at: [Link]

-

Synthesis of all-aromatic polyazomethine from 4,4... - ResearchGate. Available at: [Link]

-

(PDF) Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: Synthesis, thermal and optoelectronic properties - ResearchGate. Available at: [Link]

-

Recent Development of Synthetic Strategies Towards the Synthesis of Azomethine Analogues: A Brief Review. Available at: [Link]

-

Synthesis and characterization of fluorene-based poly(azomethines) - Sci-Hub. Available at: [Link]

-

Impact of the Liquid Crystal Order of Poly(azomethine-sulfone)s on the Semiconducting Properties - MDPI. Available at: [Link]

-

Green synthesis of Azomethines in natural solvents - International Science Community Association. Available at: [Link]

-

Quantitative solid–solid synthesis of azomethines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Spectroscopic and Physicochemical Investigations of Azomethines with Triphenylamine Core towards Optoelectronics - PMC. Available at: [Link]

Sources

- 1. ijies.net [ijies.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic and Physicochemical Investigations of Azomethines with Triphenylamine Core towards Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanochemical synthesis of poly(azomethine)s: a sustainable vehicle for metallic supports in valorisation of glycerol - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00197H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative solid–solid synthesis of azomethines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Protocol for the Synthesis and Characterization of Bis-Schiff Bases Derived from Bis(4-acetylphenyl)amine

Introduction: The Versatility of Schiff Bases

Schiff bases, or azomethines, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (-C=N-). First reported by Hugo Schiff in 1864, these compounds are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.[1] The imine linkage is a key structural feature that imparts a wide range of chemical and biological activities to these molecules.[2][3] Schiff bases and their metal complexes are integral to numerous fields, including medicinal chemistry, materials science, and catalysis, owing to their diverse applications as antimicrobial, anticancer, and anti-inflammatory agents, as well as their use in the development of dyes, pigments, and sensors.[4][5][6]

This application note provides a detailed protocol for the synthesis of bis-Schiff bases using bis(4-acetylphenyl)amine as a versatile precursor. The presence of two acetyl groups in this diamine allows for the formation of bis-azomethine linkages, leading to the creation of symmetrical, and often polymeric, structures with potentially enhanced biological and material properties.[2] We will delve into the mechanistic underpinnings of Schiff base formation, provide a step-by-step synthesis protocol, detail the characterization of the resulting products, and explore their potential applications.

Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[7] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The reaction proceeds through the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[7]

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a zwitterionic intermediate which then rearranges to the neutral carbinolamine.

-

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final imine or Schiff base.[7]

To drive the equilibrium towards the formation of the Schiff base, water is often removed from the reaction mixture, for instance, by azeotropic distillation or the use of a dehydrating agent.[7][8]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. ojs.zu.edu.pk [ojs.zu.edu.pk]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Carbonyl condensation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Application Note & Protocols: 4,4'-Diacetyl-diphenylamine as a Novel Monomer for Functional Polymers

Abstract: The field of conducting polymers has been significantly shaped by monomers capable of forming extended π-conjugated systems. Diphenylamine (DPA) is a well-established precursor, typically polymerizing through oxidative coupling at its para-positions to yield electroactive and electrochromic poly(diphenylamine) (PDPA).[1] This application note explores the unique case of 4,4'-diacetyl-diphenylamine , a derivative where these reactive para-positions are intentionally blocked by acetyl groups. This structural modification fundamentally alters the polymerization pathway, precluding the formation of a conventional PDPA backbone. We present a theoretical framework and a series of detailed, exploratory protocols for the synthesis and characterization of novel polymers from this monomer. The focus is on leveraging alternative coupling sites and exploring the influence of the acetyl functionalities on the resulting polymer's properties. This guide is intended for researchers in materials science and polymer chemistry interested in designing new functional polymers with potentially enhanced solubility, unique morphologies, and applications in sensors or electrochromic devices.

Introduction: The Challenge and Opportunity of Para-Substitution

Standard oxidative polymerization of diphenylamine proceeds via a radical cation mechanism, leading to C-C bond formation predominantly at the 4 and 4' (para) positions. This results in a linear, conjugated polymer backbone responsible for its characteristic electrical and optical properties.

The introduction of acetyl groups at these para-positions in 4,4'-diacetyl-diphenylamine presents a significant synthetic challenge and a design opportunity.

-

The Challenge: Direct 4,4'-coupling is impossible. Polymerization must proceed through less reactive sites, such as the ortho-positions relative to the amine nitrogen. This is expected to produce a more sterically hindered and twisted polymer backbone, likely reducing the extent of π-conjugation compared to traditional PDPA.

-

The Opportunity: The acetyl groups offer several advantages:

-

Enhanced Solubility: The polar acetyl groups may improve the solubility of the resulting polymer in common organic solvents, a significant advantage over the often intractable parent PDPA.[2]

-

Chemical Functionality: The ketone moiety of the acetyl group can serve as a reactive handle for post-polymerization modification, cross-linking, or as a site for hydrogen bonding interactions.

-

Novel Properties: The altered, non-linear backbone could lead to unique optical, thermal, and morphological characteristics distinct from linear PDPA.

-

This guide provides the necessary protocols to investigate these possibilities, from monomer synthesis to the polymerization and comprehensive characterization of the resulting novel polymer.

Monomer Synthesis: 4,4'-Diacetyl-diphenylamine

While the focus is on polymerization, a reliable monomer supply is paramount. A standard Friedel-Crafts acylation is the most direct route.

Protocol 2.1: Synthesis via Friedel-Crafts Acylation

-

Rationale: This electrophilic aromatic substitution introduces acetyl groups onto the aromatic rings of diphenylamine. Aluminum chloride (AlCl₃) is a strong Lewis acid catalyst that activates the acetyl chloride electrophile. The reaction is typically directed to the para-positions due to the activating and directing effect of the amine group.

-

Materials:

-

Diphenylamine (1.0 eq)

-

Acetyl chloride (2.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Suspend diphenylamine and anhydrous AlCl₃ in anhydrous DCM under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) to yield 4,4'-diacetyl-diphenylamine as a solid.

-

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FTIR, and melting point analysis.

Proposed Polymerization Strategies

Given the blocked para-positions, we propose two primary exploratory methods for polymerization: electrochemical and chemical oxidation.

Diagram 3.1: Hypothesized Polymerization Pathways

The following diagram illustrates the conventional polymerization of diphenylamine versus the hypothesized pathway for 4,4'-diacetyl-diphenylamine, highlighting the structural differences.

Caption: Contrasting the linear chain growth of PDPA with the proposed sterically hindered, non-linear growth for the diacetyl derivative.

Protocol 3.1: Electrochemical Polymerization

-

Rationale: Electropolymerization offers excellent control over film thickness and morphology by controlling parameters like potential, scan rate, and cycle number.[3][4] A potentiodynamic (cyclic voltammetry) approach allows for simultaneous polymerization and initial characterization of the polymer's redox activity. We will use a standard three-electrode setup.

-

Materials & Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell

-

Working Electrode (WE): Indium Tin Oxide (ITO) coated glass or Platinum (Pt) disk

-

Counter Electrode (CE): Platinum wire or mesh

-

Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Monomer: 4,4'-diacetyl-diphenylamine (e.g., 50 mM)

-

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous

-

Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (0.1 M)

-

-

Procedure:

-

Prepare the polymerization solution by dissolving the monomer and supporting electrolyte in the chosen solvent.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization.

-

Assemble the three-electrode cell with freshly cleaned electrodes. Ensure the working electrode is polished and sonicated if necessary.

-

Perform cyclic voltammetry (CV) by scanning the potential from an initial value (e.g., 0 V) to a sufficiently high oxidation potential (e.g., +1.4 to +1.6 V vs. Ag/AgCl) and back. The exact potential required will need to be determined empirically but will be higher than that for unsubstituted DPA due to the electron-withdrawing nature of the acetyl groups.[3]

-

Repeat the potential cycling for a set number of cycles (e.g., 10-20 cycles). Successful polymerization is indicated by the appearance and growth of new redox peaks in the voltammogram and the visible formation of a polymer film on the working electrode.

-

After polymerization, remove the electrode, rinse it gently with fresh solvent to remove unreacted monomer and electrolyte, and dry it under a stream of nitrogen.

-

Table 1: Suggested Starting Conditions for Electropolymerization

| Parameter | Condition 1 | Condition 2 | Rationale |

| Solvent | Acetonitrile (ACN) | Dichloromethane (DCM) | ACN is a common polar aprotic solvent for electropolymerization. DCM offers a different polarity and potential window. |

| Electrolyte | 0.1 M TBAP | 0.1 M LiClO₄ | Provides conductivity. The size and nature of the counter-ion can affect film morphology and properties.[1] |

| Monomer Conc. | 50 mM | 25 mM | Higher concentration can lead to faster film growth but may also result in more oligomers. |

| Potential Window | 0 V to +1.5 V | -0.2 V to +1.6 V | Must be wide enough to encompass the monomer's oxidation potential. |

| Scan Rate | 50 mV/s | 100 mV/s | Affects film growth rate and structure. Slower rates often lead to more ordered films. |

Protocol 3.2: Chemical Oxidative Polymerization

-

Rationale: Chemical oxidation is a bulk synthesis method that can produce larger quantities of the polymer powder.[5] Ammonium persulfate (APS) is a strong oxidant commonly used for polymerizing anilines and related compounds. The reaction is typically carried out in an acidic medium to protonate the amine, increasing its solubility and influencing the reaction pathway.

-

Materials:

-

Monomer: 4,4'-diacetyl-diphenylamine

-

Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈)

-

Solvent: Acetonitrile or N-Methyl-2-pyrrolidone (NMP)

-

Acid: 1 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Methanol (for washing)

-

-

Procedure:

-

Dissolve the monomer in the chosen solvent in a round-bottom flask.

-

Add the acidic solution and stir to ensure complete dissolution/protonation. Cool the mixture to 0-5 °C in an ice bath.

-

Separately, dissolve the oxidant (APS) in a small amount of the same acidic solution. A typical molar ratio of oxidant to monomer is 1:1 to 1.25:1.

-

Add the oxidant solution dropwise to the stirring monomer solution over a period of 30-60 minutes.

-

Allow the reaction to proceed at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 24 hours. A color change and the formation of a precipitate should be observed.

-

Pour the reaction mixture into a large volume of methanol to precipitate the polymer fully.

-

Collect the polymer powder by vacuum filtration.

-

Wash the collected solid extensively with methanol and deionized water to remove residual oxidant, acid, and unreacted monomer.

-

Dry the polymer product in a vacuum oven at 60 °C for 24 hours.

-

Polymer Characterization Workflow

A systematic characterization is essential to validate the polymerization and understand the new material's properties.

Diagram 4.1: Comprehensive Characterization Workflow

Caption: A logical workflow for the comprehensive analysis of the newly synthesized polymer.

Protocol 4.1: Cyclic Voltammetry (CV) of the Polymer Film

-

Rationale: CV performed on the polymer film in a monomer-free electrolyte solution reveals its intrinsic redox behavior, electrochemical stability, and ion diffusion characteristics.[4]

-

Procedure:

-

Take the polymer-coated electrode prepared in Protocol 3.1.

-

Place it in a three-electrode cell containing only the supporting electrolyte solution (e.g., 0.1 M TBAP in ACN).

-

Degas the solution with N₂ or Ar.

-

Scan the potential across a range that covers the polymer's redox processes (e.g., -0.2 V to +1.4 V).

-

Vary the scan rate (e.g., 20, 50, 80, 100, 150 mV/s) to investigate the relationship between peak current and scan rate, which provides insight into whether the redox process is diffusion-controlled or surface-confined.

-

Protocol 4.2: Spectroscopic Analysis

-

FTIR Spectroscopy:

-

Purpose: To confirm the polymerization by observing changes in vibrational modes.

-

Procedure: Scrape a small amount of polymer powder and prepare a KBr pellet, or cast a film from a soluble fraction onto a salt plate (NaCl or KBr).

-

Expected Observations: Disappearance or reduction of C-H vibration peaks corresponding to the ortho-positions of the monomer's aromatic rings. Broadening of peaks characteristic of the polymer backbone. The prominent C=O stretch from the acetyl groups should remain.

-

-

UV-Vis-NIR Spectroscopy:

-

Purpose: To investigate the electronic structure and estimate the optical band gap.[6]

-

Procedure: Dissolve the polymer in a suitable solvent (if soluble) or use a thin film cast on a transparent substrate (like quartz or ITO glass). Record the absorbance spectrum.

-

Expected Observations: The polymer will likely exhibit absorption bands in the UV and visible regions corresponding to π-π* transitions. The position of these bands will indicate the extent of conjugation. A Tauc plot can be constructed from the absorption edge to estimate the optical band gap.

-

Potential Applications & Concluding Remarks

The unique structure of poly(4,4'-diacetyl-diphenylamine) suggests applications different from those of high-conductivity polymers.

-

Electrochromic Devices: The polymer is expected to be electroactive. If its different redox states correspond to distinct colors, it could be a candidate for electrochromic windows or displays.[1][7]

-

Sensors: The acetyl groups can act as specific binding sites for analytes through hydrogen bonding. Changes in the polymer's electrochemical or optical properties upon binding could be used for chemical sensing.

-

Hole-Transport Layers: In organic electronic devices, materials with suitable HOMO levels are needed as hole-transport layers. The redox potential measured by CV can help determine its suitability for such applications.

-

High-Performance Polymers: The acetyl groups could be used for subsequent cross-linking reactions, potentially leading to thermally stable, robust polymer networks.

This application note provides a foundational guide for synthesizing and characterizing a novel polymer from 4,4'-diacetyl-diphenylamine. The blockage of the traditional polymerization pathway forces an alternative chemical route, promising a material with unique structural, physical, and chemical properties. The provided protocols are starting points for exploration, and researchers are encouraged to adapt and optimize them to unlock the full potential of this intriguing monomer.

References

- U. Hayat, A. L. C. Burke, H. N. Alshareef, M. M. El-Kady, "Synthesis and characterization of poly(diarylamines): a new class of electrochromic conducting polymers," Macromolecules, 1990. [URL: https://pubs.acs.org/doi/abs/10.1021/ma00219a002]

- M. Skompska, J. Heinze, "Electrochemical and spectrophotometric properties of polymers based on derivatives of di- and triphenylamines as promising materials for electronic applications," Synthetic Metals, 2015. [URL: https://www.tandfonline.com/doi/full/10.1080/03796779.2015.1073867]

- ResearchGate, "Electrochemical and spectrophotometric properties of polymers based on derivatives of di- and triphenylamines as promising materials for electronic applications," ResearchGate, 2015. [URL: https://www.researchgate.

- M. S. Wu, T. C. Wen, A. Gopalan, "Electrochemical Copolymerization of Diphenylamine and Anthranilic Acid with Various Feed Ratios," Journal of The Electrochemical Society, 2002. [URL: https://www.researchgate.

- F. Obrezkov, et al., "Polydiphenylamine as a promising high-energy cathode material for dual-ion batteries," Journal of Materials Chemistry A, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ta/d1ta06705d]

- M. A. Hoque, "Polyaniline-derivatives based on poly (heterocyclic diphenylamine) with improved electrochemical stability and processability," Mississippi State University Scholars Junction, 2020. [URL: https://scholarsjunction.

- A. A. Pud, et al., "Investigation of conductivity and morphology of poly(diphenylamine-co-aniline) prepared via chemical and electrochemical copolymerization," ResearchGate, 2009. [URL: https://www.researchgate.

- A. M. M. Ali, et al., "Plasma-Polymerized Aniline–Diphenylamine Thin Film Semiconductors," Polymers, 2022. [URL: https://www.mdpi.com/2073-4360/14/19/4087]

- Chemiis, "Diphenylamine - Applications, Properties, and Industrial Uses." [URL: https://www.chemiis.com/diphenylamine/]

- S. C. Yang, et al., "Polymerization and properties of poly(3-chlorodiphenylamine): a soluble electrochromic conducting polymer," Synthetic Metals, 1995. [URL: https://www.sciencedirect.com/science/article/abs/pii/037967799402329Y]

- ACS Publications, "Synthesis and characterization of poly(diarylamines): a new class of electrochromic conducting polymers | Macromolecules." [URL: https://pubs.acs.org/doi/10.1021/ma00219a002]

- S. Z. O. et al., "Novel Hybrid Composites Based on Polymers of Diphenyl-Amine-2-Carboxylic Acid and Highly Porous Activated IR-Pyrolyzed Polyacrylonitrile," National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319089/]

- C. Barbero, "Functionalization of Conductive Polymers through Covalent Postmodification," Polymers, 2021. [URL: https://www.mdpi.com/2073-4360/13/11/1857]